5-Fluoro-8-methyl-quinoline hydrochloride

説明

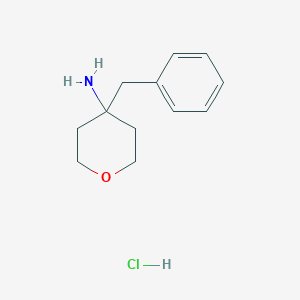

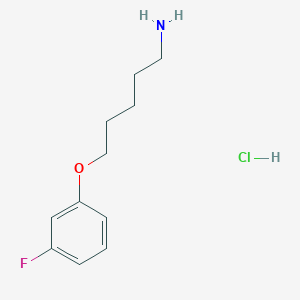

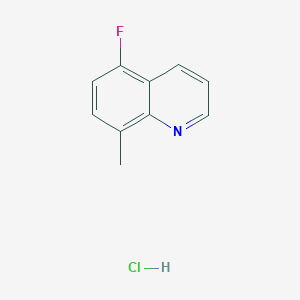

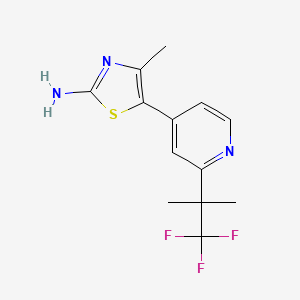

5-Fluoro-8-methyl-quinoline hydrochloride is a chemical compound with the molecular formula C10H9ClFN . It is an off-white solid and is used as a building block in pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Fluoro-8-methyl-quinoline hydrochloride, has been a topic of interest in recent years . A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The molecular structure of 5-Fluoro-8-methyl-quinoline hydrochloride is represented by the InChI code1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H . The molecular weight of this compound is 197.64 . Chemical Reactions Analysis

Quinoline derivatives, including 5-Fluoro-8-methyl-quinoline hydrochloride, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

5-Fluoro-8-methyl-quinoline hydrochloride is an off-white solid . It has a molecular weight of 197.64 .科学的研究の応用

Antibacterial Applications

5-Fluoro-8-methyl-quinoline hydrochloride: has been studied for its potential use in antibacterial therapy. The fluorine atom at the 5-position and the methyl group at the 8-position on the quinoline ring structure are believed to enhance the compound’s antibacterial efficacy . This compound could be part of the next generation of antibacterial agents, particularly against resistant strains of bacteria.

Antimalarial Activity

Quinoline derivatives have a long history of use in antimalarial drugs. The structural modifications in 5-Fluoro-8-methyl-quinoline hydrochloride may offer improved pharmacokinetics and potency against malaria-causing parasites, making it a candidate for the development of new antimalarial therapies .

COX-2 Inhibition for Anti-inflammatory Effects

Research has indicated that certain quinoline derivatives exhibit COX-2 inhibitory properties, which are crucial for their anti-inflammatory effects. The substitution patterns on 5-Fluoro-8-methyl-quinoline hydrochloride could potentially increase its COX-2 inhibitory potency and selectivity, suggesting its application in the treatment of inflammation-related conditions .

Enzyme Inhibition

Quinolines are known to act as enzyme inhibitors. The specific structural features of 5-Fluoro-8-methyl-quinoline hydrochloride may allow it to bind to various enzymes, inhibiting their activity. This property can be harnessed in the design of drugs targeting diseases where enzyme inhibition is beneficial .

Agricultural Applications

The unique properties of fluorinated quinolines extend to agricultural applications as well5-Fluoro-8-methyl-quinoline hydrochloride could be used in the development of pesticides or herbicides, providing a new tool for crop protection and management .

Liquid Crystal Components

Fluorinated quinolines have found applications in the production of liquid crystals. The molecular structure of 5-Fluoro-8-methyl-quinoline hydrochloride may contribute to the desirable properties of liquid crystals, such as stability and response time, which are essential for display technologies .

作用機序

Target of Action

Quinoline compounds are known to interact with various biological targets. For instance, some quinolines have been found to inhibit various enzymes .

Mode of Action

The mode of action of quinoline compounds can vary widely depending on their specific chemical structure. Some quinolines are known to inhibit enzyme activity, while others might interact with DNA or other cellular components .

Biochemical Pathways

Quinoline compounds can affect various biochemical pathways. For example, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities .

Result of Action

The molecular and cellular effects of quinoline compounds can vary widely. Some quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .

将来の方向性

Quinoline motifs, including 5-Fluoro-8-methyl-quinoline hydrochloride, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing greener synthetic approaches and investigating new structural prototypes with more effective biological activities .

特性

IUPAC Name |

5-fluoro-8-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKSQSQGNAMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-8-methyl-quinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)

![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)